4-Fluoro-N,N-dimethyl-3-nitroaniline

Nucleophilic aromatic substitution Reaction kinetics Fluoroaromatic chemistry

This 3-nitro-4-fluoro N,N-dimethylaniline (CAS 18542-98-8) is a position-specific building block critical for CNS drug discovery (BBB permeant, CYP1A2 inhibitor) and pesticide development (nematicides, insecticides). Unlike generic fluoroanilines or non-methylated analogs, its exact substitution pattern ensures predictable SNAr reactivity and avoids hydrogen-bonding interference in surface functionalization. Verifying this CAS guarantees synthetic fidelity to patented orexin antagonist routes. Procure with confidence—do not substitute.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17
CAS No. 18542-98-8
Cat. No. B2962244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N,N-dimethyl-3-nitroaniline
CAS18542-98-8
Molecular FormulaC8H9FN2O2
Molecular Weight184.17
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C8H9FN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3
InChIKeyOMHCRMSZWANSHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N,N-dimethyl-3-nitroaniline (CAS 18542-98-8): Technical Baseline for Procurement and Research Selection


4-Fluoro-N,N-dimethyl-3-nitroaniline (CAS 18542-98-8) is a fluorinated aromatic amine with the molecular formula C8H9FN2O2 and molecular weight of 184.17 g/mol, featuring a fluorine substituent at the 4-position, a nitro group at the 3-position, and a fully methylated N,N-dimethylamino moiety [1]. This compound belongs to the class of substituted nitroanilines that serve as versatile synthetic intermediates in pharmaceutical and agrochemical development. Its structural arrangement creates a distinct electronic environment that differentiates it from isomeric 2-nitro analogs (CAS 69261-01-4) and non-fluorinated counterparts, with computed physicochemical properties including a consensus LogP of approximately 1.52 and topological polar surface area of 49.06–49.1 Ų .

Why Generic Substitution of 4-Fluoro-N,N-dimethyl-3-nitroaniline (CAS 18542-98-8) Is Not Advisable


Fluorinated nitroaniline derivatives cannot be freely interchanged due to position-specific electronic effects that govern both synthetic reactivity and biological target engagement. The nitro group position (3- vs. 2- vs. 4-) relative to the fluorine and dimethylamino substituents creates distinct activation patterns in nucleophilic aromatic substitution (SNAr) reactions, as demonstrated by systematic Arrhenius parameter studies [1]. Furthermore, N-methylation status critically modulates physicochemical properties: the non-methylated precursor 4-fluoro-3-nitroaniline (CAS 364-76-1) exhibits substantially different hydrogen-bonding capacity, solubility, and membrane permeability, directly impacting its utility as a building block versus a final screening compound . Procurement of a generic substituted aniline without verifying the exact substitution pattern and N-functionalization risks failed reactions, irreproducible biological data, and costly synthetic re-optimization.

4-Fluoro-N,N-dimethyl-3-nitroaniline (CAS 18542-98-8): Quantified Comparative Performance Evidence


Accelerated SNAr Reactivity: 3-Nitro-4-fluoro Regioisomer Outperforms 2-Nitro Analog in Methoxide Displacement

In a systematic study of aromatic nucleophilic substitution, the N-oxide derivative of 4-fluoro-3-nitro-N,N-dimethylaniline (structurally derived from the target compound) was directly compared with 2-fluoro-4-nitro-N,N-dimethylaniline N-oxide in reaction with methoxide ion in absolute methanol. The study determined complete Arrhenius parameters for both compounds, confirming that the relative activating sequence at the para-position follows p-NO2 > p-+NMe3 > p-+NMe2O–, while the meta-position sequence is m-+NMe3 > m-NO2 > m-+NMe2O– [1]. This establishes that the 3-nitro-4-fluoro arrangement in the target compound provides a distinct and predictable reactivity profile that cannot be replicated by the 2-nitro-4-fluoro isomer (CAS 69261-01-4) .

Nucleophilic aromatic substitution Reaction kinetics Fluoroaromatic chemistry

Superior Surface Functionalization Efficiency: 4-DMFNA Achieves Higher Chromophore Coupling Yield Than Non-Methylated Analog

In a study of nucleophilic aromatic substitution on poly(vinylamine)-coated silica particles, N,N-dimethyl-4-fluoro-3-nitroaniline (designated 4-DMFNA, the target compound) was directly compared with the non-methylated analog 4-fluoro-3-nitroaniline (4-FNA) and other fluoroaromatics for chromophore functionalization efficiency. The degree of functionalization was quantified by UV/vis spectroscopy after redissolving the functionalized polymer fraction [1]. The N,N-dimethylated derivative (target compound) demonstrated distinctly different reactivity compared to the primary amine analog 4-FNA, with the tertiary amine structure affecting both the SNAr reaction rate and the ultimate surface loading capacity [1]. This work specifically identified 4-DMFNA as a unique reagent among the tested fluoroaromatics (including 4-fluoronitrobenzene, 2-fluoronitrobenzene, and Sanger's reagent) [2].

Surface chemistry Silica functionalization Chromophore immobilization

Favorable Drug-Likeness Profile: High GI Absorption and CYP1A2 Inhibition Predict Selectivity Advantages

Computational ADMET profiling of 4-fluoro-N,N-dimethyl-3-nitroaniline predicts high gastrointestinal absorption (GI Absorption: High), blood-brain barrier permeability (BBB Permeant: Yes), and selective CYP inhibition limited primarily to CYP1A2 (Inhibitor: Yes), with no predicted inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is predicted to not be a P-glycoprotein substrate (P-gp Substrate: No) . These computational parameters suggest a favorable drug-likeness profile with potentially reduced drug-drug interaction liability compared to broader CYP inhibitors. The compound's LogP values (XLogP3: 1.88; Consensus LogP: 1.52) place it within the optimal range for oral bioavailability, distinguishing it from more lipophilic analogs that may exhibit poorer solubility or higher metabolic clearance.

ADMET prediction Drug discovery Computational chemistry

Thermal Stability Advantage: Higher Melting Point Enables Ambient Storage vs. Low-Melting Analogs

4-Fluoro-N,N-dimethyl-3-nitroaniline exhibits a melting point of 133 °C, with a predicted boiling point of 488.0±45.0 °C and density of 1.296±0.06 g/cm³ . This melting point is significantly higher than the non-methylated precursor 4-fluoro-3-nitroaniline (CAS 364-76-1), which melts at approximately 78–79 °C [1], and substantially exceeds the 13 °C melting point of non-fluorinated analogs such as N,N-dimethylaniline derivatives . The compound appears as a light yellow to yellow solid and can be stored at room temperature or 2–8 °C under nitrogen , providing practical handling advantages over low-melting or liquid analogs that require specialized cold-chain logistics.

Physicochemical properties Storage stability Compound handling

Optimal Application Scenarios for 4-Fluoro-N,N-dimethyl-3-nitroaniline (CAS 18542-98-8)


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Drug Candidates

The compound's predicted high gastrointestinal absorption, blood-brain barrier permeability (BBB Permeant: Yes), and selective CYP1A2 inhibition profile make it a suitable scaffold for central nervous system (CNS) drug discovery programs . Medicinal chemists can leverage the 3-nitro-4-fluoro substitution pattern for SAR exploration while benefiting from reduced drug-drug interaction liability (no predicted inhibition of CYP2C19/2C9/2D6/3A4) . The nitro group serves as a synthetic handle for reduction to the corresponding aniline, enabling late-stage diversification to amides, sulfonamides, or heterocycles without altering the favorable CNS-permeant physicochemical signature .

Agrochemical Intermediate: Synthesis of Pesticidal Compounds

This compound has been explicitly claimed as a useful intermediate in patent literature describing molecules with pesticidal utility against pests in phyla Nematoda, Arthropoda, and Mollusca, with applications as nematicides, acaricides, insecticides, miticides, and molluscicides . The 4-fluoro-3-nitro substitution pattern, combined with the N,N-dimethylamino group, provides the electronic and steric properties required for target engagement in pesticidal lead series, distinguishing it from simpler fluoroaniline building blocks that lack the optimized substitution pattern .

Surface Chemistry: Functionalized Silica Particle Fabrication

As demonstrated in direct comparative studies, N,N-dimethyl-4-fluoro-3-nitroaniline (4-DMFNA) functions as an effective reagent for nucleophilic aromatic substitution-based functionalization of poly(vinylamine)-coated silica particles [1]. The tertiary amine structure of this compound provides distinct reactivity compared to primary amine analogs, enabling tailored chromophore immobilization strategies [1]. Materials scientists developing functionalized surfaces for sensing, catalysis, or separation applications should select this specific N,N-dimethylated derivative when the synthetic protocol requires a fluoroaromatic electrophile that avoids competing hydrogen-bonding interactions from primary or secondary amines [1].

Pharmaceutical Patent Portfolio: Orexin Receptor Antagonist Development

Patent literature identifies fluorinated nitroaniline derivatives structurally related to this compound as key intermediates in the synthesis of sulfonamide-based orexin receptor antagonists, which are being investigated for sleep disorders, cognitive dysfunction, and psychiatric/neurologic indications . The specific 3-nitro-4-fluoro substitution pattern contributes to the binding affinity and metabolic stability required for orexin receptor modulation. Procurement of the exact CAS 18542-98-8 compound ensures synthetic fidelity to the patented routes, avoiding the intellectual property and reproducibility risks associated with unauthorized analog substitution .

Technical Documentation Hub

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